5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the N-position, a propylsulfanyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 2-fluoroaniline, 5-chloropyrimidine-4-carboxylic acid, and propylthiol.
Step 1: Nitration of 2-fluoroaniline to introduce the nitro group.
Step 2: Reduction of the nitro group to form 2-fluoroaniline.
Step 3: Coupling of 2-fluoroaniline with 5-chloropyrimidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Step 4: Introduction of the propylsulfanyl group via nucleophilic substitution using propylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The propylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
5-chloro-N-(2-fluorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
The uniqueness of 5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propylsulfanyl group may impart distinct properties compared to its methylsulfanyl and ethylsulfanyl analogs, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Biological Activity
The compound 5-chloro-N-(2-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18ClF N3OS
- Molecular Weight : 335.9 g/mol
- Purity : Typically ≥95%
Structural Features
The compound features a pyrimidine ring substituted with a chloro group, a fluorophenyl moiety, and a propylsulfanyl group. These substitutions are crucial for its biological activity and interaction with target proteins.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in nucleotide metabolism, similar to other pyrimidine derivatives that act as antifolates .
- Targeting Folate Receptors : The compound may exhibit selectivity towards folate receptor-expressing cells, potentially leading to enhanced uptake in tumor cells that overexpress these receptors .
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor effects. For example, pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines by disrupting nucleotide synthesis pathways . The specific compound under discussion may share these properties due to its structural similarities.
Study on Antitumor Efficacy
A study investigated the efficacy of various pyrimidine derivatives, including those structurally related to our compound, against human tumor cell lines. The results indicated significant growth inhibition in folate receptor-positive cells, suggesting that the mechanism involves selective targeting and metabolic disruption .
Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | KB Cells | 0.5 | Folate receptor-mediated uptake |
Compound B | CHO Cells | 1.0 | Inhibition of GARFTase |
This compound | TBD | TBD | TBD |
Pharmacological Potential
The compound's unique structure suggests potential applications beyond oncology, including:
- Antimicrobial Activity : Similar compounds have exhibited antibacterial properties, warranting exploration in this area.
- Anti-inflammatory Effects : Some pyrimidine derivatives are known for their anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C14H13ClFN3OS |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-N-(2-fluorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13ClFN3OS/c1-2-7-21-14-17-8-9(15)12(19-14)13(20)18-11-6-4-3-5-10(11)16/h3-6,8H,2,7H2,1H3,(H,18,20) |
InChI Key |
RMPLDQAHWJWYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
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